1,3,8-Trihydroxyanthracen-9(10H)-one
Description
Properties
CAS No. |
61350-18-3 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,3,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O4/c15-9-5-8-4-7-2-1-3-10(16)12(7)14(18)13(8)11(17)6-9/h1-3,5-6,15-17H,4H2 |
InChI Key |
TZJBEQIZVMWRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)O |
Origin of Product |
United States |
Isolation and Natural Occurrence Investigations
Identification of Microbial and Plant Sources (e.g., fungi, bacteria, higher plants)
1,3,8-Trihydroxyanthracen-9(10H)-one and its derivatives are found in a diverse range of organisms, from microorganisms to higher plants. Its presence is often inferred as a crucial intermediate in the biosynthesis of the more stable and widely reported anthraquinone (B42736), emodin (B1671224).
Fungal Sources: A vast group of fungal secondary metabolites, collectively known as the "emodin family," are biosynthetically derived from emodin and its corresponding anthrone (B1665570). This indicates the widespread occurrence of 1,3,8-Trihydroxyanthracen-9(10H)-one as a precursor in filamentous fungi, including both ascomycetes and basidiomycetes. nih.gov For instance, an enzyme responsible for the oxidation of emodin anthrone to emodin has been identified in the fungus Aspergillus terreus. nih.gov Marine-derived fungi, such as species of Aspergillus and Eurotium, are also known producers of emodin and related compounds, implying the presence of the anthrone intermediate. nih.gov Traces of emodin anthrone have been directly detected in the mycelia of endophytic fungi, including Acremonium sclerotigenum and Plectosphaerella cucumerina, isolated from Hypericum species. ebi.ac.uk
Bacterial Sources: While less common than in fungi and plants, some bacteria are capable of producing emodin-related compounds. For example, an anthrone oxygenase, an enzyme that can convert emodin anthrone to emodin, has been characterized in Streptomyces galilaeus, suggesting the involvement of this anthrone in bacterial metabolic pathways. thegoodscentscompany.com Furthermore, certain human intestinal bacteria, such as Eubacterium sp., can transform barbaloin into aloe-emodin (B1665711) anthrone, a closely related compound. thegoodscentscompany.com
Plant Sources: Higher plants are a rich source of anthraquinones, with 1,3,8-Trihydroxyanthracen-9(10H)-one being a key intermediate. It is found in various plant families, including Polygonaceae, Rhamnaceae, and Fabaceae. nih.gov Plants of the Rheum genus (rhubarb), Polygonum cuspidatum, and various Senna and Cassia species are well-known producers of emodin, and thus are sources of its anthrone precursor. nih.govmdpi.com The related aloe-emodin anthrone is a known constituent of Aloe species, such as Aloe ballyi and Aloe vaombe. nih.govresearchgate.net
| Organism Type | Genus/Species | Compound Detected/Inferred |
|---|---|---|
| Fungus | Aspergillus terreus | 1,3,8-Trihydroxyanthracen-9(10H)-one (inferred) nih.gov |
| Fungus | Acremonium sclerotigenum | Emodin anthrone (trace amounts) ebi.ac.uk |
| Fungus | Plectosphaerella cucumerina | Emodin anthrone (trace amounts) ebi.ac.uk |
| Bacterium | Streptomyces galilaeus | 1,3,8-Trihydroxyanthracen-9(10H)-one (inferred) thegoodscentscompany.com |
| Bacterium | Eubacterium sp. | Aloe-emodin anthrone thegoodscentscompany.com |
| Plant | Rheum spp. | 1,3,8-Trihydroxyanthracen-9(10H)-one (inferred) nih.gov |
| Plant | Polygonum cuspidatum | 1,3,8-Trihydroxyanthracen-9(10H)-one (inferred) nih.gov |
| Plant | Aloe spp. | Aloe-emodin anthrone nih.govresearchgate.net |
Advanced Methodologies for Extraction and Primary Purification from Diverse Biological Matrices
The extraction and purification of 1,3,8-Trihydroxyanthracen-9(10H)-one are challenging due to its instability and tendency to oxidize to the more stable emodin. Therefore, methods are often focused on the isolation of the anthraquinone form, with the understanding that the anthrone is the precursor.
Solvent Extraction: Conventional solvent extraction is a widely used method for obtaining anthraquinones from plant materials. The choice of solvent is critical, with ethanol (B145695), methanol, and acetone (B3395972) being commonly employed. focusherb.com For instance, in the extraction of aloe-emodin from rhubarb, ethanol is a frequently used solvent. focusherb.com
Advanced Extraction Techniques: To improve extraction efficiency and minimize the degradation of target compounds, several advanced techniques have been developed:
Ultrasound-Assisted Extraction (UAE): This method utilizes the mechanical effects of ultrasonic waves to disrupt cell walls and enhance the release of intracellular compounds. UAE can reduce extraction time and solvent consumption. focusherb.com
Soxhlet Extraction: This is a continuous extraction method that uses a limited amount of solvent. However, the prolonged exposure to heat can potentially lead to the degradation of thermolabile compounds.
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is advantageous due to its low operating temperatures and the ease of solvent removal.
Purification: Following extraction, a series of purification steps are necessary to isolate the desired compounds.
Chromatography: Various chromatographic techniques are employed, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to separate the components of the crude extract.
Crystallization: This is a common final step to obtain the purified compound.
It is important to note that the purification of aloe-emodin anthranol by vacuum sublimation is not recommended as it can lead to chemical modification of the entity. pnrjournal.com
Characterization of Co-occurring Natural Products and Related Anthracenones
1,3,8-Trihydroxyanthracen-9(10H)-one is part of a complex biosynthetic network, and as such, it is typically found alongside a variety of other natural products.
In Fungi: The "emodin family" of fungal metabolites is extensive and includes a diverse range of compounds biosynthetically linked to emodin and its anthrone. These co-occurring compounds include:
Other Anthraquinones: Such as chrysophanol (B1684469) and cladofulvin. nih.gov
Grisandienes: Including geodin (B1663089) and trypacidin. nih.gov
Diphenyl Ethers: For example, pestheic acid. nih.gov
Benzophenones: Such as monodictyphenone. nih.gov
Xanthones: Including various prenylated shamixanthones and dimeric xanthones like the ergochromes. nih.gov
In Plants: In plant sources, 1,3,8-Trihydroxyanthracen-9(10H)-one and its oxidized form, emodin, are often found with other anthraquinone derivatives. For example, in Aloe species, aloe-emodin anthrone co-occurs with chrysophanic acid. pnrjournal.com Other commonly found related compounds in various plants include physcion (B1677767) and rhein. mdpi.com
| Compound Class | Specific Compound | Typical Source |
|---|---|---|
| Anthraquinone | Chrysophanol | Fungi, Plants nih.govpnrjournal.com |
| Anthraquinone | Physcion | Plants mdpi.com |
| Anthraquinone | Rhein | Plants mdpi.com |
| Grisandiene | Geodin | Fungi nih.gov |
| Xanthone | Ergochromes | Fungi nih.gov |
Biosynthetic Pathways and Genetic Determinants
Elucidation of Biosynthetic Routes (e.g., polyketide synthase pathways)
The fundamental building blocks for the emodin (B1671224) scaffold are derived from the acetate-malonate pathway. nih.gov In filamentous fungi, the biosynthesis is initiated by the condensation of eight molecules of acetate. nih.gov The first enzyme-free intermediate in the pathway to emodin is atrochrysone (B1255113) carboxylic acid. nih.govresearchgate.net The instability of this intermediate can lead to the formation of various shunt products, which has historically made the precise elucidation of the pathway challenging. nih.gov
Subsequent steps involve a series of enzymatic reactions, including decarboxylation, dehydration, and oxidation, to form the final emodin structure. researchgate.net Isotopic labeling studies have been instrumental in tracing the biosynthetic route, confirming that emodin serves as a key intermediate in the formation of a larger family of related fungal metabolites, including anthraquinones like chrysophanol (B1684469), grisandienes such as geodin (B1663089), and various xanthones. nih.gov
In plants, the biosynthesis of anthranoids like emodin is also proposed to proceed via the polyketide pathway, catalyzed by an octaketide synthase (OKS), which belongs to the type III polyketide synthase (PKS) enzyme superfamily. nih.govoup.com These enzymes catalyze the iterative condensation of acetyl units from malonyl-CoA. nih.govoup.com While recombinant OKS enzymes have been shown to produce a linear octaketide, the correct folding and cyclization to form the anthranoid scaffold often require the cellular environment of a heterologous host like Arabidopsis thaliana. nih.govoup.com
Identification and Functional Characterization of Key Biosynthetic Enzymes and Gene Clusters
The biosynthesis of 1,3,8-Trihydroxyanthracen-9(10H)-one is orchestrated by a suite of specialized enzymes encoded by genes often found in biosynthetic gene clusters (BGCs).
In fungi, a key enzyme is the atrochrysone carboxylic acid synthase (ACAS), a non-reducing polyketide synthase (NR-PKS). nih.gov The first ACAS to be identified was from Aspergillus terreus and was found to be part of the geodin gene cluster, encoded by the gene gedC. nih.gov Fungal ACAS enzymes are typically large, multi-domain proteins that lack a release domain. The release of the polyketide intermediate is catalyzed by a separate metallo-β-lactamase-type thioesterase (MβL-TE). nih.govresearchgate.net
In plants, the key enzyme is octaketide synthase (OKS), a type III PKS. nih.gov A cDNA encoding OKS from Polygonum cuspidatum (PcOKS) has been isolated and characterized. nih.gov When expressed in Escherichia coli, PcOKS produced non-physiological folded octaketides; however, its expression in Arabidopsis thaliana resulted in the production of emodin. nih.gov This highlights the importance of the host organism's cellular machinery in the final steps of biosynthesis. Recent research on the medicinal plant Senna tora has led to the identification of a chalcone (B49325) synthase-like (CHS-L) gene family that has expanded in this species and is implicated in anthraquinone (B42736) biosynthesis. carnegiescience.edunews-medical.net
The genes responsible for emodin biosynthesis are often organized in clusters. In fungi, these clusters typically include the NR-PKS, the MβL-TE, as well as genes encoding tailoring enzymes like decarboxylases and oxygenases. nih.govresearchgate.net Furthermore, these clusters often contain a pathway-specific transcription factor that regulates the expression of the other genes within the cluster. nih.govnih.gov
| Enzyme | Organism Type | Gene (Example) | Function |
|---|---|---|---|
| Atrochrysone Carboxylic Acid Synthase (ACAS) | Fungi | gedC (Aspergillus terreus) | Non-reducing polyketide synthase that forms the initial polyketide chain. nih.gov |
| Metallo-β-lactamase-type Thioesterase (MβL-TE) | Fungi | - | Catalyzes the release of the polyketide intermediate from ACAS. nih.govresearchgate.net |
| Octaketide Synthase (OKS) | Plants | PcOKS (Polygonum cuspidatum) | Type III polyketide synthase that synthesizes the octaketide backbone. nih.gov |
| Chalcone Synthase-Like (CHS-L) | Plants | - | Implicated in anthraquinone biosynthesis in Senna tora. carnegiescience.edunews-medical.net |
| Decarboxylase | Fungi | - | Involved in the modification of the polyketide intermediate. nih.govresearchgate.net |
Genetic Regulation of Biosynthesis and Pathway Engineering Strategies in Microorganisms
The production of 1,3,8-Trihydroxyanthracen-9(10H)-one is tightly regulated at the genetic level. In many fungi, the biosynthetic gene clusters for secondary metabolites contain a pathway-specific transcription factor (PSTF). nih.gov These transcription factors are crucial for controlling the expression of the genes within the cluster, thereby turning on or off the production of the corresponding metabolite. nih.gov The presence and location of these regulatory genes within the BGC are key features of their organization. nih.gov
The understanding of these biosynthetic pathways and their genetic regulation has opened avenues for metabolic engineering to enhance the production of emodin in microorganisms. Saccharomyces cerevisiae, a widely used host for metabolic engineering, has been successfully engineered to produce emodin. nih.govresearchgate.net
Strategies for pathway engineering in microorganisms include:
Reconstitution of the biosynthetic pathway: This involves introducing and expressing the necessary genes from different sources into a host organism. For instance, a biosynthetic pathway for endocrocin (B1203551) and emodin was reconstituted in S. cerevisiae by combining enzymes from various origins. nih.govresearchgate.net
Enzyme screening and optimization: Identifying and utilizing enzymes with higher catalytic efficiency can significantly boost production. Researchers have screened libraries of orthologous enzymes, such as decarboxylases, to find those with the highest activity for emodin synthesis. nih.govresearchgate.net
Increasing precursor supply: Enhancing the availability of the initial building blocks, like malonyl-CoA, is a critical step. This has been achieved by introducing mutations in key metabolic enzymes, such as acetyl-CoA carboxylase (ACC1), to increase the precursor pool. nih.govresearchgate.net
Optimization of fermentation conditions: Fine-tuning the culture medium and fermentation parameters, such as carbon source and nutrient supplementation, can dramatically increase the yield of the desired product. nih.govresearchgate.netnih.gov Fed-batch fermentation strategies have also been employed to achieve higher titers of emodin. nih.govresearchgate.net
Mutagenesis and screening: Techniques like atmospheric and room-temperature plasma (ARTP) mutagenesis have been used to generate high-yielding mutant strains of emodin-producing fungi, such as Aspergillus flavipes. mdpi.com
| Strategy | Approach | Example | Outcome |
|---|---|---|---|
| Pathway Reconstitution | Heterologous expression of biosynthetic genes in a host organism. | Expression of ACAS and MβL-TE from different sources in S. cerevisiae. nih.govresearchgate.net | Successful de novo biosynthesis of endocrocin and emodin. nih.govresearchgate.net |
| Enzyme Optimization | Screening for and utilizing enzymes with superior catalytic activity. | Identification of a highly active decarboxylase (AfDC) for emodin synthesis. nih.govresearchgate.net | Increased conversion rate to emodin. nih.govresearchgate.net |
| Precursor Supply Enhancement | Engineering central metabolism to increase the availability of building blocks. | Introduction of a double-point mutant of acetyl-CoA carboxylase (ACC1) in S. cerevisiae. nih.govresearchgate.net | Dramatically increased production of endocrocin and emodin. nih.govresearchgate.net |
| Fermentation Optimization | Adjusting culture conditions to maximize product yield. | Optimization of carbon source and fed-batch fermentation in engineered S. cerevisiae. nih.govresearchgate.net | Significantly higher titers of endocrocin and emodin. nih.govresearchgate.net |
| Strain Improvement | Using mutagenesis to generate and select for high-producing strains. | ARTP mutagenesis of Aspergillus flavipes to increase emodin yield. mdpi.com | Obtention of mutant strains with enhanced emodin production. mdpi.com |
Chemical Synthesis Approaches and Methodological Advancements
Strategies for Total Synthesis of 1,3,8-Trihydroxyanthracen-9(10H)-one and Related Anthracenones
The total synthesis of the anthracenone (B14071504) scaffold can be broadly approached through two main strategies: construction of a substituted anthraquinone (B42736) followed by reduction, or direct assembly of the anthracenone core. Given that 1,3,8-Trihydroxyanthracen-9(10H)-one is the reduced form of the natural product emodin (B1671224), many synthetic routes focus on preparing emodin first. nih.govfspublishers.org
Key strategies for constructing the core tricyclic system of these compounds include:
Friedel-Crafts Reactions: This classical approach involves the condensation of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) or phenol. Subsequent intramolecular cyclization under acidic conditions yields the anthraquinone skeleton. beilstein-journals.orgbeilstein-journals.org The synthesis of emodin, for example, can be achieved through variations of this method, which is adaptable for producing a range of substituted anthraquinones. acs.org
Diels-Alder Cycloaddition: A powerful strategy for forming the central ring involves a [4+2] cycloaddition reaction. For instance, a suitably substituted diene can react with a naphthoquinone derivative to build the anthraquinone framework. nih.gov This method offers a convergent approach to complex anthraquinones and has been utilized in the synthesis of various natural products. nih.gov
Annulation Protocols: Various annulation techniques have been developed. Lewis acid-mediated regioselective annulation of asymmetric 1,2-diarylmethine dipivalates has been reported as an effective method for creating anthracene (B1667546) derivatives in high yields. beilstein-journals.org
Metal-Catalyzed Reactions: Modern synthetic chemistry has introduced metal-catalyzed reactions, such as palladium-catalyzed acylation followed by intramolecular cyclization, to construct the anthraquinone system in a one-pot process. beilstein-journals.orgbeilstein-journals.org
Once the corresponding anthraquinone, emodin (1,3,8-trihydroxy-6-methylanthraquinone), is obtained, the final step is a selective reduction to the anthracenone. An optimized protocol for this reduction involves the use of reducing agents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium. nih.gov This method has been shown to be efficient for the multigram preparation of emodin anthrone (B1665570). nih.gov Another reported high-yield synthesis of emodin anthrone utilizes a benzamide (B126) ortho-lithiation strategy as a key step. researchgate.net
| Synthetic Strategy | Key Reaction Type | Description | Applicability |
|---|---|---|---|
| Friedel-Crafts Acylation/Cyclization | Electrophilic Aromatic Substitution | Condensation of a phthalic anhydride with a phenol, followed by acid-catalyzed ring closure to form the anthraquinone core. | Widely used for various substituted anthraquinones, including emodin. beilstein-journals.orgbeilstein-journals.org |
| Diels-Alder Reaction | [4+2] Cycloaddition | Reaction between a diene and a dienophile (e.g., a naphthoquinone) to construct the central ring of the tricyclic system. | Effective for convergent synthesis of complex anthraquinone natural products. nih.gov |
| Reduction of Anthraquinone | Redox Reaction | Selective reduction of the corresponding anthraquinone (emodin) using reagents like SnCl₂ to yield the target anthracenone. | Specific for converting stable anthraquinones to the desired anthracenones. nih.gov |
| Benzamide Ortho-lithiation | Directed Ortho-metalation | A multi-step route where a key step involves lithiation directed by a benzamide group to construct the substituted aromatic rings. | Reported as a high-yield (74% overall) pathway to emodin anthrone. researchgate.net |
Development of Novel Synthetic Methodologies for Selective Functionalization
Selective functionalization of the anthracenone core is crucial for creating analogues with modified properties. Methodologies often target the introduction of substituents at specific positions, which can be challenging due to the multiple reactive sites on the polycyclic aromatic system.
Novel methods often focus on late-stage functionalization, where a pre-formed anthracenone or anthraquinone scaffold is modified. One classical yet effective method for introducing amino groups is the Ullmann coupling reaction . This reaction involves treating a halogenated anthraquinone, such as bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), with an amine in the presence of a copper catalyst. researchgate.net While traditionally requiring harsh conditions, this method has been adapted for the synthesis of various 4-substituted anthraquinone derivatives. researchgate.net
Another approach involves direct substitution on the anthracenone ring. The synthesis of 10-substituted 1,5-dichloro-9(10H)-anthracenones has been described, where various O-linked and N-linked substituents were introduced at the C-10 position. nih.gov Such methodologies are vital for exploring the structure-activity relationships of anthracenone-based compounds.
More recent advancements in C-H functionalization and metal-catalyzed cross-coupling reactions are expanding the toolkit for modifying the anthracenone skeleton, allowing for the introduction of a wide array of functional groups with high precision. beilstein-journals.orgbeilstein-journals.org
Regioselective and Stereoselective Synthetic Considerations in Anthracenone Chemistry
Regioselectivity is a paramount consideration in the synthesis of asymmetrically substituted anthracenones like 1,3,8-Trihydroxyanthracen-9(10H)-one. The placement of the three hydroxyl groups and the implicit methyl group (from its precursor emodin) on the aromatic framework must be precisely controlled. Synthetic strategies are often designed to minimize the formation of undesired regioisomers.
For example, the regioselectivity of Friedel-Crafts reactions can be influenced by the directing effects of substituents on both the phthalic anhydride and the aromatic coupling partner. In more advanced methods, transition metal complexes have been used to achieve high regioselectivity. The synthesis of anthraquinones via (η⁶-arene)chromium tricarbonyl complexes allows for regioselective lithiation, enabling the controlled construction of specifically substituted patterns. rsc.org The development of one-pot annulation reactions that proceed with high regioselectivity is a significant goal in modern organic synthesis. beilstein-journals.org
Stereoselectivity becomes a critical factor in the synthesis of more complex, chiral anthracenone derivatives, particularly natural products that feature stereogenic centers on side chains or within fused ring systems. nih.gov While 1,3,8-Trihydroxyanthracen-9(10H)-one itself is achiral, the broader chemistry of anthracenones includes many examples where stereocontrol is essential. For instance, in the total synthesis of the natural product viridicatumtoxin (B611690) B, a key step involved an enantioselective alkylation of an anthrone intermediate using phase-transfer catalysis to set a crucial stereocenter. nih.gov Such asymmetric methods are vital for accessing specific enantiomers of biologically active molecules. nih.govnih.gov
Reaction Mechanisms of Synthetic Transformations
The synthesis of anthracenones relies on several fundamental organic reactions, each with a distinct mechanism.
Friedel-Crafts Acylation and Cyclization: The initial step is an electrophilic aromatic substitution where a phthalic anhydride, activated by a Lewis acid (e.g., AlCl₃), acylates a benzene derivative. The resulting benzoylbenzoic acid intermediate then undergoes a second, intramolecular Friedel-Crafts reaction. In this step, the carboxylic acid is converted into an acylium ion by a strong acid (e.g., H₂SO₄), which then attacks the second aromatic ring, leading to cyclization and subsequent dehydration to form the anthraquinone ring system.
Diels-Alder Reaction: This reaction proceeds via a concerted, pericyclic mechanism involving a [4π + 2π] cycloaddition between a conjugated diene and a dienophile. The reaction typically occurs through a single, cyclic transition state. The stereochemistry of the reactants is maintained in the product. Following the cycloaddition, the initial adduct often undergoes an oxidation or elimination reaction to achieve the final aromatic anthraquinone structure. nih.gov
Reduction of Anthraquinone to Anthracenone: The conversion of emodin to emodin anthrone involves the reduction of one of the quinone carbonyls. When using SnCl₂ in acetic acid, the mechanism is believed to involve the transfer of electrons from Sn(II) to the quinone system. The carbonyl group is protonated by the acid, making it more electrophilic and susceptible to reduction. The process results in the formation of the anthracenone tautomer, which is the more stable form compared to the corresponding hydroquinone (B1673460) (anthrol). nih.gov
Structural Modification and Derivative Synthesis for Academic Inquiry
Design and Synthesis of Analogs and Conjugates for Mechanistic Probing
The synthesis of analogs and conjugates is a fundamental strategy for probing the mechanisms of action of bioactive molecules. By attaching specific chemical moieties, such as sugars or reporter groups, researchers can alter physicochemical properties like solubility and cell permeability, or track the molecule's interaction within biological systems.
A prominent method for creating such conjugates is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction allows for the efficient and regioselective linking of two different molecules. Research on related hydroxyanthracene structures has demonstrated the synthesis of terminal alkyne derivatives from commercially available anthraquinone (B42736) precursors. nih.govacs.org The process involves an acetylide addition reaction at the 9 and 10 positions of the anthraquinone core. nih.gov
These terminal alkynes serve as versatile handles for conjugation. By reacting them with various azido-sugars in the presence of a copper(I) catalyst, a diverse library of 1,2,3-triazole-linked glycoconjugates can be synthesized in high yields. nih.govacs.org Glycosylation is a particularly important modification, as the sugar moiety can influence the compound's transport across cell membranes and its interaction with specific biological targets. nih.gov The resulting glycoconjugates are valuable tools for investigating how the parent compound interacts with cellular machinery. nih.gov
Table 1: Examples of Synthesized Hydroxyanthracene Glycoconjugates via CuAAC Reaction This table is generated based on methodologies described in the cited literature for hydroxyanthracene scaffolds.
| Alkyne Precursor | Azido-Sugar | Resulting Conjugate Structure | Yield (%) |
|---|---|---|---|
| 10-Ethynyl-10-hydroxyanthracen-9-one | 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Triazole-linked glucofuranose conjugate | 80-90 |
| 10-Ethynyl-10-hydroxyanthracen-9-one | 1-azido-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose | Triazole-linked glucopyranose conjugate | 80-90 |
| 10-Ethynyl-10-hydroxyanthracen-9-one | 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-xylofuranose | Triazole-linked xylofuranose (B8766934) conjugate | 80-90 |
Functional Group Interconversions and Strategic Derivatization of Hydroxyl Groups
The three hydroxyl groups at positions 1, 3, and 8 of the 1,3,8-Trihydroxyanthracen-9(10H)-one core are primary targets for chemical modification through functional group interconversion (FGI). ub.eduvanderbilt.edu These transformations are crucial for exploring how changes in electronic properties and hydrogen-bonding capacity at these specific positions affect biological activity.
A common initial strategy is to convert the hydroxyl groups into better leaving groups, such as sulfonate esters (tosylates, mesylates). This is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. vanderbilt.edu Once converted, these sulfonate esters can be readily displaced by a variety of nucleophiles, opening a gateway to a wide range of derivatives.
Direct conversion of the hydroxyl groups to halides is another fundamental FGI strategy. vanderbilt.edu Different reagents are employed depending on the desired halogen. For instance, thionyl chloride (SOCl₂) or reagents like triphenylphosphine/carbon tetrachloride (Ph₃P/CCl₄) are used for chlorination. ub.eduvanderbilt.edu Bromination can be achieved with phosphorus tribromide (PBr₃) or Ph₃P/CBr₄, while iodination often utilizes Ph₃P in the presence of iodine (I₂) or methyl iodide (MeI). ub.eduvanderbilt.edu These halogenated derivatives serve as key intermediates for further modifications, including cross-coupling reactions.
Table 2: Selected Functional Group Interconversions for Hydroxyl Groups This table summarizes common FGI reactions applicable to the hydroxyl groups of the target scaffold.
| Initial Group | Target Group | Reagent(s) | Reaction Type |
|---|---|---|---|
| Hydroxyl (-OH) | Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sulfonylation |
| Hydroxyl (-OH) | Chloride (-Cl) | Thionyl chloride (SOCl₂) | Chlorination |
| Hydroxyl (-OH) | Chloride (-Cl) | Triphenylphosphine (Ph₃P), Carbon tetrachloride (CCl₄) | Appel Reaction |
| Hydroxyl (-OH) | Bromide (-Br) | Phosphorus tribromide (PBr₃) | Bromination |
| Hydroxyl (-OH) | Iodide (-I) | Triphenylphosphine (Ph₃P), Iodine (I₂), Imidazole | Iodination |
| Sulfonate (-OTs) | Azide (B81097) (-N₃) | Sodium azide (NaN₃) | Nucleophilic Substitution |
| Halide (-Br) | Nitrile (-CN) | Potassium cyanide (KCN) | Nucleophilic Substitution |
Targeted Structural Diversification for Enhanced Biological Activity in Preclinical Models
Building upon fundamental derivatization techniques, targeted structural diversification aims to synthesize novel analogs with improved potency, selectivity, or pharmacokinetic properties for evaluation in preclinical models. This involves introducing a wide array of chemical moieties to the core scaffold to explore new interactions with biological targets.
Drawing inspiration from synthetic work on related tricyclic systems like acridones and xanthenes, several diversification strategies can be envisioned for the 1,3,8-Trihydroxyanthracen-9(10H)-one scaffold. nih.govresearchgate.netnih.gov One approach is the introduction of nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. For instance, derivatives of the core structure could be synthesized to bear 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings, a strategy that has been successfully applied to acridone (B373769) synthesis. researchgate.net
Another proven strategy is the appendage of various side chains, often through amide bond formation. If one of the hydroxyl groups is first converted to a carboxylic acid, it can then be coupled with a library of amines using standard coupling reagents to produce a series of amide derivatives. organic-chemistry.org These modifications can significantly alter the compound's solubility and ability to form hydrogen bonds, which are critical for drug-target interactions. Furthermore, the introduction of fragments known to interact with specific biological targets, such as DNA intercalating moieties or fragments that chelate metal ions, represents a rational approach to developing compounds with enhanced or entirely new biological functions. researchgate.netresearchgate.net
Table 3: Strategies for Targeted Structural Diversification This table outlines potential diversification strategies based on established chemistry of related scaffolds.
| Strategy | Modification | Potential Derivative | Intended Purpose |
|---|---|---|---|
| Heterocycle Annulation | Cyclization with hydrazides | 1,3,4-Oxadiazole-substituted anthracenone (B14071504) | Introduce new pharmacophore, alter electronic properties |
| Side Chain Introduction | Amide coupling with amines | N-alkyl/aryl-carboxamido-anthracenone | Improve solubility, create new H-bonding interactions |
| Aromatic Substitution | Halogenation (e.g., bromination) of the aromatic core | Bromo-trihydroxyanthracenone | Provide handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
| C-Glycosylation | Direct attachment of a sugar moiety to the carbon skeleton | C-glycoside of trihydroxyanthracenone | Enhance metabolic stability compared to O-glycosides |
Investigations into Biological Activities and Underlying Mechanisms in Vitro and Non Human in Vivo Models
Cellular Proliferation Modulation and Cytotoxicity Studies in Non-Human Cell Lines
1,3,8-Trihydroxyanthracen-9(10H)-one demonstrates significant effects on cell viability and proliferation across a variety of non-human cell lines, with its cytotoxic activity being particularly prominent in cancer cell models. Research indicates that these effects are typically dose- and time-dependent. For instance, in human non-small cell lung cancer cell lines A549 and H1299, the compound was found to reduce cell viability in a concentration-dependent manner, with significant effects observed at concentrations of 60 and 80 µmol/l. spandidos-publications.com Similarly, its cytotoxic effects have been documented in human hepatocellular carcinoma HepaRG cells, where it inhibits cell growth dose- and time-dependently. nih.gov
The compound's inhibitory concentration (IC50) varies depending on the cell line. For example, the cytotoxic effects of 1,3,8-Trihydroxyanthracen-9(10H)-one and its acetylated derivative on HepG2 liver cancer cells resulted in CC50 values of 0.54 mM and 0.42 mM, respectively. researchgate.net In studies involving multiple myeloma (MM) cell lines RPMI8226 and U266, a derivative of the compound significantly inhibited proliferation. nih.gov The cytotoxic activity is not limited to cancer cells; studies on human proximal tubular epithelial cells (HK-2) have shown that 1,3,8-Trihydroxyanthracen-9(10H)-one inhibits proliferation and induces cytotoxic effects. researchgate.netnih.gov
Table 1: Cytotoxic Effects of 1,3,8-Trihydroxyanthracen-9(10H)-one on Various Cell Lines
Cell Line Cell Type Observed Effect Effective Concentration Reference A549 & H1299 Human Non-Small Cell Lung Cancer Reduced cell viability 60-80 µmol/l rsc.org HepaRG Human Hepatocellular Carcinoma Inhibited cell growth Dose-dependent jeffreydachmd.com HepG2 Human Liver Cancer Cytotoxicity (CC50) 0.54 mM RPMI8226 & U266 Multiple Myeloma Inhibited proliferation Not specified HK-2 Human Proximal Tubular Epithelial Inhibited proliferation Dose-dependent [4, 14]
Inflammatory Response Pathways and Anti-inflammatory Mechanisms in Cellular Models
The compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the nuclear factor-kappaB (NF-κB) pathway. In human umbilical vein endothelial cells (HUVECs), 1,3,8-Trihydroxyanthracen-9(10H)-one was shown to inhibit tumor necrosis factor (TNF)-induced NF-κB activation in a dose- and time-dependent manner by preventing the degradation of IκB, the inhibitory subunit of NF-κB. researchgate.netjeffreydachmd.com This inhibitory action on NF-κB activation has been observed in various cellular models, including those stimulated by lipopolysaccharide (LPS). mdpi.comnih.gov
Furthermore, the compound attenuates the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). mdpi.comnih.gov In mouse bone marrow-derived mast cells, it dose-dependently attenuated the phosphorylation of these MAPKs, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). nih.gov The compound also interferes with Toll-like receptor (TLR) signaling pathways, which are crucial for initiating inflammatory responses. It has been shown to reduce the expression of TLR2, TLR3, TLR4, and TLR7 in response to viral infection. mdpi.com In some endothelial cells, its anti-inflammatory effect is achieved by disrupting lipid rafts, which are crucial for LPS signaling. nih.gov
Antimicrobial Efficacy and Mechanisms of Action against Pathogenic Microorganisms (Bacteria, Fungi)
1,3,8-Trihydroxyanthracen-9(10H)-one displays a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. rsc.org Its antibacterial effects have been noted against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov The mechanism of action often involves the disruption of bacterial cell membrane integrity. mdpi.com For example, it increases the permeability of the plasma membrane to potassium ions. nih.gov It can also interfere with bacterial protein synthesis and inhibit the activity of key enzymes, such as ATP synthase subunit C (AtpE) in Aeromonas hydrophila. oup.com
In the realm of mycology, the compound is selectively active against the yeast pathogen Candida albicans. mdpi.com Studies have shown it can inhibit the growth of clinical C. albicans strains with minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 µg/ml. nih.gov A key mechanism of its antifungal action is the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. nih.govresearchgate.net This leads to defects in cell wall integrity, compromising the survival of the fungus. nih.gov However, it was found to be ineffective against the filamentous fungus Aspergillus fumigatus at the same tested concentrations. mdpi.com
Table 2: Antimicrobial Spectrum of 1,3,8-Trihydroxyanthracen-9(10H)-one
Pathogen Type Activity/MIC Mechanism of Action Reference Staphylococcus aureus (including MRSA) Bacteria (Gram-positive) Significant anti-MRSA activity (MIC = 4 µg mL−1) Disrupts cell membrane integrity, interferes with protein synthesis [15, 21, 25] Aeromonas hydrophila Bacteria Inhibits activity and growth Binds to and inhibits AtpE (ATP synthase subunit C) frontiersin.org Candida albicans Fungus (Yeast) Active (MIC = 6.25-50 µg/ml) Inhibits (1,3)-β-D-glucan synthase, damages cell wall [2, 13, 26] Aspergillus fumigatus Fungus (Filamentous) Not effective N/A nih.gov
Antioxidant Properties and Redox Modulation Studies in Biological Systems
The compound's role in modulating cellular redox status is complex, exhibiting both antioxidant and pro-oxidant activities depending on the context and concentration. It has been shown to possess antioxidant capabilities by enhancing the activity of antioxidant enzymes. unimi.it In vivo and in vitro studies on sepsis-related intestinal injury demonstrated that it could improve oxidative stress levels. frontiersin.org
Conversely, 1,3,8-Trihydroxyanthracen-9(10H)-one can also induce oxidative stress by generating reactive oxygen species (ROS). nih.govnih.gov This ROS generation is a key mechanism in its anticancer effects. nih.gov In HepaRG cells, treatment with the compound led to ROS generation, which in turn disrupted the mitochondrial membrane potential, contributing to apoptosis. nih.gov This pro-oxidant activity is linked to its ability to bind directly to NADPH-dependent redox-active enzymes, leading to reduced NADPH levels and consequently higher ROS levels. nih.gov This increase in oxidative stress can sensitize cancer cells to other treatments and induce cell death. nih.govresearchgate.net
Enzyme Inhibition Kinetics and Molecular Interactions with Biomolecules (e.g., NF-κB, Topoisomerase IIB, CYP-450)
1,3,8-Trihydroxyanthracen-9(10H)-one interacts with and inhibits several key enzymes, which underlies many of its biological effects.
NF-κB: As detailed previously, it inhibits the activation of the transcription factor NF-κB by preventing the degradation of its inhibitor, IκBα. researchgate.netnih.gov This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. mdpi.comnih.govnih.gov
Topoisomerase II: The compound is a potent inhibitor of human topoisomerase II, an enzyme critical for DNA replication and chromosome segregation. researcher.lifenih.govoup.com It acts by stabilizing the topoisomerase II-DNA cleavage complex and inhibiting the enzyme's ATP hydrolysis activity. researcher.lifenih.govresearchgate.net This leads to the formation of DNA double-strand breaks, contributing to its genotoxic and anticancer effects. researcher.lifeoup.com It does not, however, inhibit topoisomerase I. oup.com
Cytochrome P450 (CYP-450): It has been found to inhibit the activity of several CYP-450 enzymes. It inhibits P450s 1A1, 1A2, and 2B1 with IC50 values of 12.25, 3.73, and 14.89 μM, respectively. nih.gov Docking studies suggest it binds to the active sites of these enzymes through various interactions, including π–π stacking. nih.gov This inhibition of CYP enzymes can affect the metabolism of other compounds. nih.govontosight.ai
Table 3: Enzyme Inhibition Profile of 1,3,8-Trihydroxyanthracen-9(10H)-one
Enzyme/Biomolecule Effect Mechanism/IC50 Reference NF-κB Inhibition of activation Prevents IκBα degradation [3, 11] Topoisomerase II Inhibition Stabilizes Topo II-DNA complex, inhibits ATP hydrolysis [18, 27, 35] CYP1A1 Inhibition IC50: 12.25 µM spandidos-publications.com CYP1A2 Inhibition IC50: 3.73 µM spandidos-publications.com CYP2B1 Inhibition IC50: 14.89 µM spandidos-publications.com
Molecular Target Identification and Ligand-Receptor Binding Investigations
Research has moved towards identifying specific molecular targets to which 1,3,8-Trihydroxyanthracen-9(10H)-one directly binds to exert its effects. Using thermal proteome profiling (TPP), TNF-α was identified as a direct binding target. nih.gov The compound was shown to bind to TNF-α, enhancing its thermal stability and resistance to degradation, thereby inhibiting downstream signaling. nih.gov
In the context of its antibacterial activity against Aeromonas hydrophila, molecular docking and simulation studies revealed that it binds directly to specific residues (including TYR73, LEU70, and ALA13) of the AtpE protein, inhibiting its function. oup.com Furthermore, studies have identified it as a potent agonist for the aryl hydrocarbon receptor (AhR), suggesting its effects in certain breast cancer cells may be mediated by the AhR-CYP1A1 signaling pathway. researchgate.net Molecular docking simulations have also been used to investigate its binding to human monoamine oxidase (hMAO) and vasopressin V1A receptors, indicating it can act as a multi-target-directed ligand. acs.org
Cell Cycle Perturbation and Apoptosis Induction Pathways in Cancer Cell Lines
A significant component of the anticancer activity of 1,3,8-Trihydroxyanthracen-9(10H)-one is its ability to disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
Cell Cycle Arrest: The compound has been shown to block cell cycle progression at various phases. In human proximal tubular epithelial HK-2 cells, it caused cell cycle arrest in the G1 phase. researchgate.netnih.gov In human hepatocellular carcinoma HepaRG cells, it blocked the cell cycle at the S and G2/M phases. nih.gov This arrest prevents cancer cells from dividing and proliferating.
Apoptosis Induction: The compound induces apoptosis through multiple pathways. In lung cancer cells, it triggers apoptosis via endoplasmic reticulum (ER) stress and activation of the TRIB3/NF-κB pathway. spandidos-publications.com A common mechanism is the activation of the mitochondrial (intrinsic) apoptosis pathway. This involves the generation of ROS, disruption of the mitochondrial membrane potential, upregulation of pro-apoptotic proteins like Bax, and downregulation of anti-apoptotic proteins like Bcl-2. nih.gov This leads to the activation of a cascade of caspases, particularly caspase-3 and caspase-9, which are executioner enzymes of apoptosis. nih.govresearchgate.netnih.gov For example, in HK-2 cells, the observed apoptosis was found to be dependent on caspase-3 activation. researchgate.netnih.gov
Membrane Interactions and Permeability Studies
The ability of a compound to interact with and permeate biological membranes is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic efficacy. For 1,3,8-Trihydroxyanthracen-9(10H)-one, also known as Emodin (B1671224), extensive research has been conducted to elucidate its interactions with lipid bilayers and its permeability characteristics across various in vitro models. These studies provide valuable insights into its absorption, distribution, and cellular uptake mechanisms.
Research into the interaction of emodin with model lipid membranes, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), reveals a high affinity of the compound for the lipid bilayer. nih.govnih.gov The nature of this interaction is influenced by the pH of the surrounding environment, which dictates the protonation state of emodin. nih.govnih.gov In its neutral form (EMH), predominant at acidic pH, emodin inserts more deeply into the lipid bilayer compared to its anionic, deprotonated form (EM⁻), which is more prevalent in alkaline conditions and resides closer to the lipid/water interface. nih.govnih.gov
Both forms of emodin have been shown to penetrate and disrupt the packing of DMPC bilayers. nih.gov This interaction leads to a broadening of the main gel-fluid phase transition of the lipid membrane, indicating a significant perturbation of the membrane structure. usp.br Fluorescence spectroscopy studies have quantified the partition coefficient (Kₚ) of emodin between the aqueous phase and the DMPC membrane, confirming its strong association with the lipid environment. nih.govusp.br
The permeability of emodin has been assessed using the Caco-2 cell monolayer model, which is a well-established in vitro system that mimics the human intestinal epithelium. nih.gov These studies are crucial for predicting the oral absorption of compounds. The apparent permeability coefficient (Papp) is a key parameter derived from these assays, with higher values indicating greater potential for absorption. Emodin has been classified as having moderate permeability in the Caco-2 model.
The transport of emodin across Caco-2 cell monolayers appears to be influenced by efflux transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2). The permeability of a related compound, aloe-emodin (B1665711), was shown to be significantly increased in the presence of inhibitors of these transporters, suggesting that they may play a role in limiting the net absorption of such anthraquinones. nih.gov
The following tables summarize the key quantitative findings from membrane interaction and permeability studies of 1,3,8-Trihydroxyanthracen-9(10H)-one.
Table 1: Partition Coefficient of 1,3,8-Trihydroxyanthracen-9(10H)-one in DMPC Lipid Bilayers
This table presents the partition coefficients (Kₚ) for the neutral (EMH) and anionic (EM⁻) forms of 1,3,8-Trihydroxyanthracen-9(10H)-one in 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) model membranes in different physical states (gel and fluid phases).
| Compound Form | Membrane Phase | Temperature | Partition Coefficient (Kₚ) x 10³ | Reference |
|---|---|---|---|---|
| Neutral (EMH) | Gel | 15°C | 1.4 ± 0.3 | nih.gov |
| Neutral (EMH) | Fluid | 30°C | 3.2 ± 0.3 | nih.gov |
| Anionic (EM⁻) | Gel | 15°C | ~1.4 | nih.gov |
| Anionic (EM⁻) | Fluid | 30°C | ~1.4 | nih.gov |
Table 2: Apparent Permeability of 1,3,8-Trihydroxyanthracen-9(10H)-one in Caco-2 Cell Monolayers
This table shows the apparent permeability coefficient (Papp) of 1,3,8-Trihydroxyanthracen-9(10H)-one for transport from the apical to the basolateral side of Caco-2 cell monolayers, a model for intestinal absorption.
| Direction of Transport | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Reference |
|---|---|---|---|
| Apical to Basolateral | 1.99 ± 0.94 | Moderate | unimi.it |
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR, HR-ESI-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For hydroxyanthracenones, ¹H NMR and ¹³C NMR are fundamental. The chemical shifts of the aromatic protons are influenced by the position and electronic effects of the hydroxyl groups. For a related compound, emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone), the reported ¹H NMR data in DMSO-d₆ shows distinct signals for the aromatic protons and the methyl group, which allows for the precise assignment of the substitution pattern.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For a compound with the chemical formula C₁₄H₈O₅, such as 1,3,8-trihydroxyanthraquinone (B12429142), the expected exact mass can be calculated and compared with the measured mass to confirm the molecular formula. wikipedia.org This technique is particularly useful in distinguishing between isomers when coupled with fragmentation analysis (MS/MS).
A new polyoxygenated dimer-type xanthone, 5,5′-oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), was identified with a molecular formula of C₂₆H₁₄O₁₁ based on HR-TOFMS, which showed a protonated molecular ion at m/z 503.0667 [M + H]⁺. mdpi.com
| Spectroscopic Data for a Related Hydroxyanthracene Compound | |
| Technique | Observed Data (for 5,5′-oxybis(1,3,7-trihydroxy-9H-xanthen-9-one)) mdpi.com |
| HR-TOFMS | m/z 503.0667 [M + H]⁺ (Calculated for C₂₆H₁₅O₁₁, 503.0614) |
| UV (nm) | 322, 262 |
| IR (cm⁻¹) | 3412 (hydroxyl), 2962 (C-H aliphatic), 1755 (carbonyl) |
Chromatographic-Mass Spectrometric Techniques for Quantitative and Qualitative Analysis (e.g., MALDI-TOF MS)
The analysis of hydroxyanthracene derivatives in complex mixtures, such as botanical extracts, necessitates the use of hyphenated chromatographic and mass spectrometric techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), is a highly sensitive and selective method for the quantification of these compounds. mdpi.com Methods have been developed for the analysis of various hydroxyanthracene derivatives, including emodin and aloe-emodin (B1665711), in food supplements. mdpi.comnih.gov These methods often involve a simple extraction followed by dilution and direct injection, allowing for rapid and accurate quantification. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used for the analysis of large and fragile molecules. While not commonly used for small molecules like 1,3,8-Trihydroxyanthracen-9(10H)-one, a related compound, 1,8,9-trihydroxyanthracene (B1221193) (dithranol), has been successfully used as a matrix in MALDI-TOF MS for the analysis of other compounds. This indicates the potential for MALDI-based techniques in studying the interactions and presence of such molecules in various matrices.
| LC-MS/MS Method Parameters for Hydroxyanthracene Derivatives | |
| Parameter | Typical Conditions mdpi.com |
| Chromatographic System | UPLC Acquity I Class |
| Mass Spectrometer | Xevo TQ-Xs |
| Column | UPLC Acquity BEH Phenyl 1.7 μm 2.1 mm × 100 mm |
| Mobile Phase A | water/acetonitrile 95:5 (v/v) with 0.1% formic acid |
| Mobile Phase B | acetonitrile with 0.1% formic acid |
| Ionization Mode | ESI |
Advanced Separation and Purification Strategies for Research Samples (e.g., Flash Chromatography, HPLC)
The isolation and purification of specific hydroxyanthracene derivatives from natural sources or synthetic reaction mixtures require advanced separation techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of these compounds. Analytical HPLC with UV or diode-array detection is commonly used to determine the purity of samples and to quantify the components in a mixture. wur.nl Preparative HPLC can be employed to isolate specific isomers with high purity.
Flash Chromatography offers a rapid and efficient method for the purification of compounds from complex mixtures. It is often used as a preliminary purification step before final purification by HPLC. The choice of stationary phase (e.g., silica (B1680970) gel, C18-reversed phase) and the solvent system is critical for achieving good separation.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the preparative separation and purification of hydroxyanthraquinones from medicinal herbs like Rheum officinale. nih.gov This technique avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the analytes. nih.gov A pH-gradient elution can be used to effectively separate compounds with different acidic properties. nih.gov
Computational Chemistry and Molecular Modeling for Structural Dynamics and Mechanistic Insights
Computational chemistry provides valuable insights into the structure, stability, and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to predict the optimized geometry, relative energies of different isomers, and spectroscopic properties. Computational studies on isomers of other complex organic molecules have demonstrated the power of these methods in predicting stable structures and their properties. chemsociety.org.ngchemrxiv.org For hydroxyanthracenone isomers, DFT calculations can help in understanding the tautomeric equilibria and the relative stabilities of different conformations.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. This can provide insights into conformational changes and interactions with other molecules, such as solvents or biological receptors. While specific MD studies on 1,3,8-Trihydroxyanthracen-9(10H)-one are scarce, the methodology is widely applied to understand the behavior of similar phenolic compounds.
| Computational Approaches for Isomer Analysis | |
| Method | Application |
| Gaussian-4 (G4) Compound Model | Prediction of quantum chemical parameters such as enthalpy of formation, bond distances, and angles for isomers. chemsociety.org.ng |
| Ab initio Molecular Dynamics | Simulation of chemical reactions and stability of molecules. chemrxiv.org |
| Density Functional Theory (B3LYP) | Investigation of the relative energies and electronic structures of isomers. researchgate.net |
Metabolic Studies in Research Models Excluding Human Metabolism
Biotransformation Pathways in Microbial and Cellular Systems
The biotransformation of Emodin (B1671224) has been investigated in various non-human biological systems, revealing several key metabolic pathways. These transformations are primarily categorized as Phase I (functionalization) and Phase II (conjugation) reactions, which modify the parent compound's structure, generally to increase its water solubility and facilitate excretion.
Phase I Reactions: The principal Phase I reactions involve oxidation and hydroxylation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system. Studies using rat liver microsomes have demonstrated that Emodin undergoes hydroxylation at multiple positions. The formation of 2-hydroxyemodin (B1248385) is significantly mediated by the CYP1A2 isozyme. psu.edunih.gov Another major oxidative pathway is the hydroxylation of the methyl group to form ω-hydroxyemodin, a reaction that appears to be catalyzed by several different CYP enzymes at lower rates. psu.edunih.govnih.gov
Phase II Reactions: Following functionalization, or acting on the parent molecule directly, Phase II enzymes conjugate endogenous molecules to the Emodin structure. The most prominent conjugation reaction is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to one of the hydroxyl groups. In rat liver microsomes, UGT1A1, UGT1A9, and UGT2B7 have been identified as key enzymes in this process, leading to the formation of metabolites like emodin-3-O-β-D-glucuronide. nih.govresearchgate.net Sulfation, the addition of a sulfonate group, is another significant Phase II pathway observed in animal models. researchgate.netnih.gov
| Biotransformation Pathway | Enzyme/System Involved | Research Model | Observed Outcome |
|---|---|---|---|
| Hydroxylation (Phase I) | Cytochrome P450 (CYP1A2, others) | Rat Liver Microsomes | Formation of 2-hydroxyemodin and ω-hydroxyemodin. psu.edunih.gov |
| Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGT1A1, UGT1A9, UGT2B7) | Rat Liver Microsomes | Conjugation of glucuronic acid to form emodin glucuronides. nih.govresearchgate.net |
| Sulfation (Phase II) | Sulfotransferases | Rats (in vivo) | Formation of sulfate (B86663) conjugates. researchgate.netnih.gov |
| Methylation | Methyltransferases | Raji Cells | Formation of 8-O-methylemodin and 3-O-methylemodin. nih.gov |
| Reduction | Cellular Reductases | Raji Cells | Conversion to Chrysophanol (B1684469). nih.gov |
| Glycosidation | Fungal Enzymes | Absidia coerulea, Mucor spinosus | Formation of Emodin-O-glucosides. researchgate.net |
Metabolite Identification and Elucidation in Non-Human Biological Systems
The identification of specific metabolites is crucial for understanding the complete metabolic fate of a compound. Advanced analytical techniques have enabled the structural elucidation of numerous Emodin metabolites in various non-human biological matrices.
In comprehensive studies using rat models, Emodin was shown to be extensively metabolized. The absorbed portion is rapidly converted into hydroxylated and glucuronidated forms, which are then distributed primarily to the kidneys before excretion. nih.gov One study successfully identified 21 distinct metabolites in the plasma, urine, and feces of rats. researchgate.net The major hepatic metabolite identified across several animal species, including rats and guinea pigs, is ω-hydroxyemodin. nih.gov Other Phase I metabolites identified in rat liver microsomes include 2-hydroxyemodin, 4-hydroxyemodin, and 7-hydroxyemodin. nih.gov
Cell culture models have also provided significant insights. In Raji cells, five metabolites were identified: the major metabolite was 8-O-methylemodin, accompanied by ω-hydroxyemodin, 3-O-methyl-ω-hydroxyemodin, 3-O-methylemodin (physcion), and chrysophanol. nih.gov Studies in zebrafish eleutheroembryos confirmed that Phase II metabolism is a major elimination pathway, with the identification of mono-sulfated, mono-glucosylated, and mono-glucuronidated conjugates. nih.gov
The elucidation of these metabolites relies on a combination of chromatographic separation and high-resolution mass spectrometry. Techniques such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) are frequently employed for metabolomic profiling and identification of metabolites in biological samples like urine and serum. researchgate.netnih.govacs.org The definitive structural confirmation of novel metabolites often involves isolation followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
| Identified Metabolite | Biological System | Analytical Technique(s) |
|---|---|---|
| ω-Hydroxyemodin | Rat Liver Microsomes, Raji Cells | TLC, UV, MS, NMR. nih.gov |
| 2-Hydroxyemodin | Rat Liver Microsomes | HPLC-MS. psu.edu |
| Emodin-3-O-β-D-glucuronide | Rats (in vivo), Rat Liver Microsomes | UHPLC/Q-Orbitrap MS. researchgate.net |
| 8-O-Methylemodin | Raji Cells | LC-APCI-MS/MS. nih.gov |
| Physcion (B1677767) (3-O-Methylemodin) | Raji Cells | LC-APCI-MS/MS. nih.gov |
| Chrysophanol | Raji Cells | LC-APCI-MS/MS. nih.gov |
| Emodin-mono-sulfate | Zebrafish Eleutheroembryos | LC-MS (MRM mode). nih.gov |
| Emodin-mono-glucuronide | Zebrafish Eleutheroembryos | LC-MS (MRM mode). nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Correlating Specific Structural Features with Observed Biological Activities in Preclinical Models
The biological activities of 1,3,8-Trihydroxyanthracen-9(10H)-one, also known as Emodin (B1671224), are intrinsically linked to its anthraquinone (B42736) core structure. The arrangement and nature of substituent groups on this scaffold dictate its interaction with biological targets and, consequently, its therapeutic potential. Preclinical studies have highlighted that the hydroxyl (-OH) groups at positions 1, 3, and 8, along with the methyl (-CH3) group at position 6, are critical for its various pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities. researchgate.netresearchgate.net
Structure-activity relationship (SAR) studies have systematically explored the impact of modifying these functional groups. For instance, the anti-proliferative activity of emodin derivatives can be significantly enhanced by specific substitutions. One study demonstrated that linking emodin to an amino acid through linkers of varying lengths and compositions resulted in derivatives with moderate to potent anti-proliferative activities against human hepatic carcinoma (HepG2) and human breast cancer (MCF-7) cells. mdpi.com Notably, a derivative linked to (R)-2-aminopropanoic acid exhibited the most potent anti-proliferative activity against both cell lines. mdpi.com
Halogenation of the emodin structure has also been shown to modulate its biological activity. Research into halogenated emodin derivatives revealed that such modifications can exert potent inhibitory activity on bacterial topoisomerase I and DNA gyrase, with 2,4-diiodoemodin showing particularly strong results. mdpi.com Furthermore, halogenation can enhance antiviral activity, as demonstrated by an iodinated emodin analogue that displayed significant activity against human coronavirus NL63 (HCoV-NL63), comparable to that of remdesivir. mdpi.com
The following table summarizes the impact of structural modifications on the biological activity of 1,3,8-Trihydroxyanthracen-9(10H)-one derivatives in preclinical models.
| Structural Modification | Observed Biological Activity | Preclinical Model |
| Linkage to amino acids via varying linkers | Enhanced anti-proliferative activity | HepG2 and MCF-7 cancer cell lines |
| Halogenation (e.g., di-iodination) | Potent inhibition of bacterial topoisomerase I and DNA gyrase | Bacterial models |
| Iodination | Significant antiviral activity | Human coronavirus NL63 (HCoV-NL63) infected Vero cells |
Establishing Relationships between Molecular Structure and Mechanistic Pathways
The molecular architecture of 1,3,8-Trihydroxyanthracen-9(10H)-one underpins its diverse mechanisms of action. The planar tricyclic anthraquinone system and its substituent groups enable interactions with a variety of cellular components and signaling pathways. researchgate.net
One of the key mechanisms is the inhibition of enzymes crucial for cancer cell metabolism. For example, emodin and its derivatives have been identified as inhibitors of ATP-citrate lyase (ACL), an enzyme vital for generating cytosolic acetyl-CoA required for fatty acid biosynthesis in cancer cells. nih.gov Computational modeling suggests that these inhibitors bind to an allosteric site on ACL, thereby blocking the entry of the substrate, citrate. nih.gov
Furthermore, 1,3,8-Trihydroxyanthracen-9(10H)-one has been shown to inhibit protein tyrosine kinases (PTKs), which are involved in cell proliferation and survival signaling. mdpi.com This inhibition can lead to the downregulation of oncogenic pathways. The compound also modulates the AKT/ERK signaling pathway, which is often dysregulated in cancer. nih.govnih.gov By suppressing this pathway, emodin can induce apoptosis in cancer cells. nih.govnih.gov
The generation of reactive oxygen species (ROS) is another significant mechanistic pathway. The redox properties of the anthraquinone core facilitate the production of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells. nih.gov The relationship between the structure of emodin and its engagement with various molecular targets and pathways is detailed in the table below.
| Structural Feature | Molecular Target/Pathway | Resulting Cellular Effect |
| Anthraquinone core | ATP-citrate lyase (allosteric site) | Inhibition of fatty acid biosynthesis in cancer cells |
| Hydroxyl groups | Protein tyrosine kinases (PTKs) | Decreased cell proliferation and survival signaling |
| Planar aromatic system | AKT/ERK signaling pathway | Induction of apoptosis |
| Redox-active quinone | Generation of Reactive Oxygen Species (ROS) | Oxidative stress and apoptosis |
Rational Design Principles for the Development of Novel Research Compounds
Insights from SAR and SMR studies have provided a foundation for the rational design of novel research compounds based on the 1,3,8-Trihydroxyanthracen-9(10H)-one scaffold. The primary goal is to enhance therapeutic efficacy while minimizing off-target effects. researchgate.netresearchgate.net
A key principle in the design of new derivatives is the targeted modification of the side chains, particularly the methyl and hydroxyl groups. mdpi.com Chemical transformations at these positions can improve the compound's affinity and selectivity for specific biological targets. For instance, the synthesis of emodin derivatives with modified side chains has led to compounds with improved anti-cancer activities. nih.gov
Another design strategy involves the creation of hybrid molecules. This approach entails linking the emodin scaffold to other pharmacologically active moieties, such as amino acids or other small molecules, to create novel chemical entities with potentially synergistic or enhanced biological activities. mdpi.com The choice of linker in these hybrid molecules is crucial, as its length and flexibility can significantly influence the compound's interaction with its target. mdpi.com
Computational methods, such as molecular docking, are increasingly being employed to guide the rational design process. nih.govnih.gov These techniques allow for the prediction of how newly designed derivatives will bind to their target proteins, thereby enabling the prioritization of compounds for synthesis and biological evaluation. nih.govnih.gov The overarching principles for the rational design of novel 1,3,8-Trihydroxyanthracen-9(10H)-one-based compounds are summarized below.
Targeted Side Chain Modification: Altering the methyl and hydroxyl groups to enhance target specificity and potency.
Hybrid Molecule Synthesis: Combining the emodin scaffold with other bioactive fragments to achieve synergistic effects.
Linker Optimization: Systematically varying the length and composition of linkers in hybrid molecules to optimize biological activity.
Computational Modeling: Utilizing molecular docking and other in silico methods to predict binding affinity and guide the design of new derivatives.
Future Perspectives and Emerging Research Avenues
Exploration of Unexplored Biological Activities and Preclinical Therapeutic Potential
The structural similarities of 1,3,8-Trihydroxyanthracen-9(10H)-one to other well-studied anthraquinones suggest a broad spectrum of potential biological activities that are yet to be investigated. Many anthraquinone (B42736) derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral effects. A significant future direction lies in the systematic screening of 1,3,8-Trihydroxyanthracen-9(10H)-one against a wide array of biological targets.
Anticancer Potential: The anthraquinone scaffold is a core component of several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone. These compounds often exert their effects through mechanisms like DNA intercalation and inhibition of topoisomerase-II. Future preclinical studies should investigate the cytotoxic and antiproliferative effects of 1,3,8-Trihydroxyanthracen-9(10H)-one against various cancer cell lines. Mechanistic studies could then elucidate its specific molecular targets within cancer cells.
Antimicrobial and Antiviral Activities: Given the documented antibacterial and antiviral properties of numerous anthraquinone derivatives, exploring the efficacy of 1,3,8-Trihydroxyanthracen-9(10H)-one against a range of pathogenic bacteria and viruses is a logical next step. Research could focus on its potential to combat antibiotic-resistant bacterial strains and its activity against viral replication cycles.
Anti-inflammatory and Antioxidant Properties: Many natural anthraquinones exhibit potent anti-inflammatory and antioxidant activities. Investigating the ability of 1,3,8-Trihydroxyanthracen-9(10H)-one to modulate inflammatory pathways and scavenge reactive oxygen species could open up therapeutic possibilities for a variety of inflammatory and oxidative stress-related diseases.
Development of Novel Synthetic Approaches and Biocatalytic Transformations
Advancements in synthetic organic chemistry and biocatalysis offer exciting new avenues for the production and modification of 1,3,8-Trihydroxyanthracen-9(10H)-one.
Novel Synthetic Strategies: Traditional methods for synthesizing anthraquinone derivatives can be lengthy and may involve harsh reaction conditions. Future research will likely focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes. This could involve the use of novel catalytic systems and the exploration of new retrosynthetic disconnections to access the core anthraquinone structure and its derivatives.
Biocatalytic Transformations: The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that offers high selectivity and mild reaction conditions. Future research could explore the use of enzymes, such as polyketide synthases from bacteria, for the biosynthesis of the 1,3,8-trihydroxyanthraquinone (B12429142) scaffold. Furthermore, enzymes could be employed for the selective modification of the molecule, allowing for the creation of novel derivatives with potentially enhanced biological activities. The use of photocatalysis in conjunction with biocatalysis also presents a promising avenue for driving enzymatic reactions.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Research
To gain a deeper understanding of the biological effects of 1,3,8-Trihydroxyanthracen-9(10H)-one, the integration of "omics" technologies will be crucial. These high-throughput approaches allow for the comprehensive analysis of molecules within a biological system.
Metabolomics: By analyzing the complete set of metabolites in a cell or organism (the metabolome), researchers can gain insights into how 1,3,8-Trihydroxyanthracen-9(10H)-one alters metabolic pathways. This can help to identify the biochemical mechanisms underlying its biological activity and to discover potential biomarkers of its effects.
Proteomics: Proteomics, the large-scale study of proteins, can be used to identify the protein targets of 1,3,8-Trihydroxyanthracen-9(10H)-one. By comparing the proteome of treated versus untreated cells, researchers can identify proteins whose expression or modification state is altered by the compound. This information can provide direct clues about its mechanism of action and potential therapeutic applications.
Advancement of Analytical Platforms for Comprehensive Characterization
The precise and comprehensive characterization of 1,3,8-Trihydroxyanthracen-9(10H)-one and its metabolites is essential for all aspects of its research and development.
Advanced Chromatographic and Spectrometric Techniques: The development of advanced analytical techniques, such as ultra-high-performance liquid chromatography (UPLC
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
